Tribromoethyl acetate

Vue d'ensemble

Description

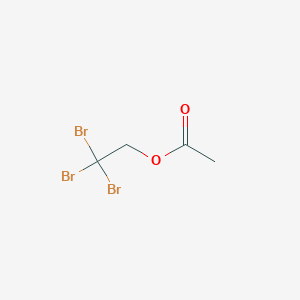

Tribromoethyl acetate is a chemical compound with the formula C4H5Br3O2. It is an ester derived from tribromoethanol and acetic acid. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tribromoethyl acetate can be synthesized through the esterification of tribromoethanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to optimize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Tribromoethyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Hydrolysis: The ester bond in this compound can be hydrolyzed to yield tribromoethanol and acetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.

Elimination Reactions: Bases such as sodium hydroxide or potassium tert-butoxide are used to induce elimination reactions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond, with water acting as the nucleophile.

Major Products Formed

Substitution Reactions: Various substituted derivatives of this compound.

Elimination Reactions: Alkenes and other unsaturated compounds.

Hydrolysis: Tribromoethanol and acetic acid.

Applications De Recherche Scientifique

Scientific Research Applications

1.1 Anesthetic Use in Animal Studies

Tribromoethyl acetate is primarily recognized for its application as an anesthetic in the production of genetically engineered mice and rats. The compound has been shown to be safe and effective when administered at a dosage of 240 mg/kg via intraperitoneal injection. This application is crucial for researchers requiring anesthesia for surgical procedures or manipulations in genetic studies.

1.2 Electrochemistry and Organic Synthesis

TBEA is being explored for its potential as an ionic liquid due to its excellent solubility in biomass and favorable adsorption properties. Its unique structure allows for tunability in various applications, including biomass processing and organic synthesis. Researchers have noted that TBEA can facilitate reactions under different solvent conditions, significantly affecting photochemical outcomes .

Industrial Applications

2.1 Polymerization Initiator

In the plastics industry, TBEA serves as a polymerization initiator. Its role is to enhance the control over the polymerization process, thereby improving the properties of the resulting polymers. The specific methods of application may vary based on the type of polymer being synthesized, but TBEA's ability to initiate reactions makes it a valuable component in polymer chemistry.

2.2 Precursor for Organic Transformations

TBEA has been identified as a precursor for synthesizing various organic compounds, including 1-bromoalkynes and α-bromoketones. This versatility is attributed to its reactivity with nucleophiles, making it suitable for diverse organic transformations .

Case Studies and Research Findings

Physical and Chemical Properties

The physical properties of TBEA contribute to its functionality across these applications:

- Molecular Weight: 292.79 g/mol

- Boiling Point: Approximately 200 °C

- Solubility: Soluble in organic solvents; limited water solubility

These properties enhance its utility in both laboratory and industrial settings.

Mécanisme D'action

Tribromoethyl acetate exerts its effects through various mechanisms, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways involved can vary based on the specific application and conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tribromoethanol: A related compound with similar reactivity and applications.

Trichloroethyl acetate: Another ester with comparable chemical properties but different halogen atoms.

Dibromoethyl acetate: A compound with two bromine atoms instead of three, leading to different reactivity and applications.

Uniqueness

Tribromoethyl acetate is unique due to its three bromine atoms, which confer distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Activité Biologique

Tribromoethyl acetate (TBEA), a halogenated organic compound, has garnered attention for its diverse biological activities and applications, particularly in pharmacology and industrial chemistry. This article explores the biological activity of TBEA, highlighting its anesthetic properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

TBEA is characterized by the presence of three bromine atoms and an acetate group, which contribute to its unique chemical properties. The molecular formula is , and it is typically used in the synthesis of other compounds due to its reactivity.

Anesthetic Activity

Mechanism of Action:

TBEA is primarily utilized as an anesthetic in laboratory settings, particularly for the production of genetically engineered mice and rats. Research indicates that TBEA acts as a positive allosteric modulator of GABA receptors, similar to its related compound tribromoethanol. This modulation enhances inhibitory neurotransmission, leading to sedation and anesthesia.

Dosage and Administration:

In studies, TBEA was administered intraperitoneally at a dosage of 240 mg/kg. The results demonstrated that TBEA is both safe and effective when prepared and stored properly.

Biological Activity Spectrum

TBEA exhibits a range of biological activities beyond its anesthetic properties:

Applications in Industry

TBEA is also employed as a polymerization initiator in the plastics industry. Its ability to facilitate the polymerization process makes it valuable for synthesizing various plastic materials. The compound's unique properties allow for enhanced performance in energy applications and biomass processing.

Case Studies

-

Genetically Engineered Mice Production:

- Objective: To evaluate the safety and efficacy of TBEA as an anesthetic.

- Results: Successful anesthesia was achieved with no significant adverse effects reported on the subjects.

-

Electrophysiological Studies:

- Findings: TBEA showed similar mechanisms to tribromoethanol in modulating GABA receptors, reinforcing its role as a central nervous system depressant.

Comparative Analysis of Biological Activities

| Activity Type | Observations |

|---|---|

| Anesthetic | Safe and effective for laboratory animal anesthesia at specified dosages |

| Antimicrobial | Limited data; requires further investigation |

| Cytotoxicity | Potential cytotoxic effects observed in cell line studies |

| Polymerization Initiator | Effective in enhancing polymer synthesis processes |

Propriétés

IUPAC Name |

ethyl 2,2,2-tribromoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUKBDJWZXVOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Br)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870665 | |

| Record name | Ethyl tribromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.79 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-99-5 | |

| Record name | Ethyl 2,2,2-tribromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.